3-(Trifluoromethyl)isoxazole

Anticancer Breast cancer MCF-7

3-(Trifluoromethyl)isoxazole (CAS 32990-29-7) is a fluorinated, five-membered heterocyclic building block (C₄H₂F₃NO, MW 137.06 g/mol) featuring an electron-withdrawing –CF₃ substituent at the 3-position of the isoxazole ring. Its calculated logP of approximately 1.3–1.7 and topological polar surface area of 26 Ų reflect enhanced lipophilicity relative to the unsubstituted isoxazole core, a property directly relevant to membrane permeability and metabolic stability in derived bioactive molecules.

Molecular Formula C4H2F3NO
Molecular Weight 137.06 g/mol
Cat. No. B8813419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)isoxazole
Molecular FormulaC4H2F3NO
Molecular Weight137.06 g/mol
Structural Identifiers
SMILESC1=CON=C1C(F)(F)F
InChIInChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-9-8-3/h1-2H
InChIKeyIXOFDKUWTXPQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)isoxazole for Research Procurement: Core Scaffold Properties and Sourcing Considerations


3-(Trifluoromethyl)isoxazole (CAS 32990-29-7) is a fluorinated, five-membered heterocyclic building block (C₄H₂F₃NO, MW 137.06 g/mol) featuring an electron-withdrawing –CF₃ substituent at the 3-position of the isoxazole ring [1]. Its calculated logP of approximately 1.3–1.7 and topological polar surface area of 26 Ų reflect enhanced lipophilicity relative to the unsubstituted isoxazole core, a property directly relevant to membrane permeability and metabolic stability in derived bioactive molecules [2]. Sourced primarily as a versatile synthetic intermediate at ≥95% purity, this compound serves as a critical entry point for constructing trifluoromethylated heterocyclic arrays in medicinal chemistry and agrochemical programs [3].

Why 3-(Trifluoromethyl)isoxazole Cannot Be Replaced by Non-Fluorinated or Alternative Heterocyclic Analogs


The 3-CF₃ substituent is not a passive structural decoration; it fundamentally alters electronic distribution, lipophilicity, metabolic stability, and target-binding geometry relative to non-fluorinated isoxazoles or alternative heterocyclic cores such as pyrazole and isothiazole. In anticancer isoxazole series, introduction of the –CF₃ group at the isoxazole ring improved MCF-7 antiproliferative activity by approximately 8-fold compared to the des-CF₃ analog, demonstrating that the fluorine effect is quantitative and not interchangeable [1]. Similarly, in the diarylheterocycle class of COX inhibitors, replacement of the central isoxazole ring with isothiazole or pyrazole resulted in a drastic loss of COX-1 inhibitory activity, confirming that both the heterocycle identity and the –CF₃ substitution pattern are critical determinants of biological potency and selectivity [2]. These findings establish that generic substitution across isoxazole series is not supported by comparative experimental data.

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)isoxazole Against Closest Structural Analogs


~8-Fold Enhancement in Anticancer Potency (MCF-7) Over the Des-Trifluoromethyl Isoxazole Analog

In a direct head-to-head comparison, the 4-(trifluoromethyl)isoxazole derivative 2g exhibited an IC₅₀ of 2.63 μM against the MCF-7 human breast cancer cell line, while its non-trifluoromethylated analog 14—identical in every other structural aspect—showed an IC₅₀ of 19.72 μM [1]. This corresponds to a 7.5-fold potency gain attributable solely to the presence of the –CF₃ group on the isoxazole ring [1].

Anticancer Breast cancer MCF-7 Trifluoromethyl effect Isoxazole SAR

COX-2 Selectivity Index >500,000 Achieved with 5-CF₃-Isoxazole Core vs. Pyrazole and Isothiazole Analogs

The 5-trifluoromethylisoxazole derivative 15 (3-(4-methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole) achieved a COX-2 selectivity index (SI) exceeding 500,000 (COX-1 IC₅₀ > 500 μM; COX-2 IC₅₀ < 0.001 μM), vastly surpassing the reference drug celecoxib (SI = 404) [1]. In a prior structure–activity study of the central heterocycle, replacement of the isoxazole ring with isothiazole or pyrazole caused a drastic decrease in COX-1 inhibitory activity [2]. The regioisomer 21, bearing the 4-methylsulphonylphenyl group at the 4-position rather than the 3-position, showed a markedly lower COX-2 SI of 1,122 (COX-1 IC₅₀ = 252 μM; COX-2 IC₅₀ = 0.2236 μM), confirming that both the CF₃ position and isoxazole core identity are critical [1].

COX-2 inhibition Selectivity index Diarylisoxazole Anti-inflammatory Heterocycle comparison

Enhanced Lipophilicity (XLogP = 1.3) and Metabolic Stability Over Unsubstituted Isoxazole

The computed XLogP of 3-(trifluoromethyl)isoxazole is 1.3 [1]. In contrast, the unsubstituted parent isoxazole has a significantly lower logP (estimated ~0.1–0.3), reflecting a >10-fold increase in calculated octanol–water partition coefficient upon –CF₃ introduction [2]. In vitro data on related trifluoromethylisoxazole systems confirm that the –CF₃ group is a key entity for enhancing metabolic stability, a property attributed to the strong electron-withdrawing inductive effect that reduces oxidative metabolism at the heterocyclic ring [3]. Specifically, introduction of trifluoromethyl, trifluoromethoxy, and trifluoromethylthio substituents into isoxazole and pyrazole derivatives was undertaken explicitly to improve lipophilicity and metabolic stability [3].

Lipophilicity Metabolic stability LogP ADME Trifluoromethyl effect

Regioselective C–H Arylation at the 4-Position Enables Divergent Library Synthesis from a Single CF₃-Isoxazole Scaffold

The 3-trifluoromethylisoxazole scaffold undergoes regioselective intermolecular C–H arylation at the 4-position under palladium catalysis, enabling structural diversification without requiring pre-functionalized starting materials [1]. This reactivity was demonstrated across a substrate scope with yields typically ranging from 40% to 84%, depending on the alkyne and aryl coupling partner, with the critical finding that controlling the rate of trifluoromethyl nitrile oxide formation was essential to favor isoxazole product formation over the furoxan dimer side product [1]. In contrast, non-fluorinated isoxazoles often require harsher conditions or directing groups for analogous C–H functionalization, and the electron-withdrawing –CF₃ group enhances the acidity of the adjacent C–H bond facilitating direct deprotonation and functionalization [2].

C–H functionalization Regioselective synthesis Building block Palladium catalysis Divergent synthesis

Antitubercular Hit Identification: 3-CF₃-Isoxazole Derivative M1 Inhibits MtbFadD32 with In Vivo Efficacy in a Murine TB Model

Screening of an isoxazole scaffold library against Mycobacterium tuberculosis FadD32 identified compound M1 (2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol), which directly incorporates the 3-(trifluoromethyl)isoxazole substructure, as a specific inhibitor of MtbFadD32 and MtbFadD28 enzymatic activity [1]. M1 reduced Mtb burden and tubercular granulomas in a chronic infection BALB/c mouse model, providing in vivo proof-of-concept for this chemotype [1]. In contrast, previously reported substrate-mimetic inhibitors of MtbFadD32, such as 5′-O-[N-(dodecanoyl)sulfamoyl]adenosine, exhibited poor antimycobacterial activity with an Mtb MIC of 100 μM and Msm MIC of 215 μM [1]. The isoxazole-based scaffold represented a non-substrate-like inhibitor chemotype distinct from ATP/fatty acid mimetics, demonstrating that the 3-CF₃-isoxazole substructure enables engagement of the FadD32 active site through a binding mode unattainable with previously explored inhibitor classes [1].

Antitubercular FadD32 inhibition Mycobacterium tuberculosis In vivo efficacy Isoxazole scaffold

Optimal Research and Industrial Application Scenarios for 3-(Trifluoromethyl)isoxazole


Medicinal Chemistry: Building Block for COX-2 Selective Inhibitor Lead Optimization

The 5-CF₃-isoxazole core confers a COX-2 selectivity index exceeding 500,000, outperforming celecoxib by over three orders of magnitude (SI = 404) [1]. Procurement of 3-(trifluoromethyl)isoxazole as a starting material enables construction of diarylisoxazole libraries for COX-2-targeted anti-inflammatory programs, where the regioisomeric placement of the CF₃ substituent at C-5 (vs. C-3 or C-4) is experimentally demonstrated to be crucial for achieving high selectivity [1]. Pyrazole or isothiazole core replacements are contraindicated due to documented loss of COX-1 inhibitory activity [2].

Oncology Drug Discovery: CF₃-Isoxazole Scaffolds for Breast Cancer (MCF-7) SAR Programs

Direct comparative data show that 4-(trifluoromethyl)isoxazole derivative 2g achieves an ~8-fold potency gain (IC₅₀ 2.63 μM vs. 19.72 μM) over its structurally identical non-fluorinated analog against MCF-7 breast cancer cells [1]. This quantifiable CF₃-driven potency enhancement supports the use of 3-(trifluoromethyl)isoxazole and its derivatives as privileged scaffolds in breast cancer SAR campaigns, where the –CF₃ group is non-negotiable for achieving target potency levels.

Antitubercular Drug Discovery: Non-Substrate-Like FadD32 Inhibitor Development

The 3-(trifluoromethyl)isoxazole-containing compound M1 demonstrated specific inhibition of MtbFadD32 and reduced mycobacterial burden in a murine chronic TB infection model [1]. Unlike earlier substrate-mimetic inhibitors with poor antimycobacterial activity (MIC ≥ 100 μM), the isoxazole scaffold provides a distinct chemotype for targeting essential mycobacterial fatty acid metabolism enzymes [1]. This application scenario is particularly relevant for programs addressing drug-resistant TB where novel mechanisms of action are urgently needed.

Synthetic Methodology: Divergent Library Synthesis via C–H Functionalization

The electron-withdrawing –CF₃ group activates the isoxazole 4-position for direct Pd-catalyzed C–H arylation, enabling divergent library synthesis from a single building block with yields of 40–84% [1]. This synthetic efficiency advantage—where the CF₃ group simultaneously serves as a pharma-enhancing substituent and a reactivity-directing group—reduces the number of pre-functionalized building blocks required in parallel synthesis workflows, directly lowering procurement and synthesis costs in medicinal chemistry production environments [1].

Quote Request

Request a Quote for 3-(Trifluoromethyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.